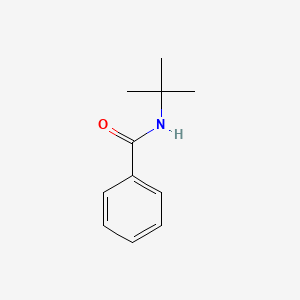

N-tert-Butylbenzamide

説明

The exact mass of the compound N-tert-Butylbenzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 99237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-tert-Butylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-Butylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-tert-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12-10(13)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWWTHOGCJXTRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30207681 | |

| Record name | N-t-Butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5894-65-5 | |

| Record name | N-t-Butylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-tert-Butylbenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99237 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-t-Butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30207681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-tert-Butylbenzamide (CAS: 5894-65-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of N-tert-Butylbenzamide, a substituted aromatic amide. The information is curated for professionals in research and development, offering detailed physicochemical data, spectroscopic analysis, and synthesis methodologies.

Physicochemical Properties

N-tert-Butylbenzamide is a white to light yellow solid at room temperature.[1][2] Its core chemical and physical properties are summarized in the table below, providing a foundational understanding of its behavior in various experimental and industrial settings.

| Property | Value | Source |

| CAS Number | 5894-65-5 | [3] |

| Molecular Formula | C₁₁H₁₅NO | [3][4][5] |

| Molecular Weight | 177.246 g/mol | [3][4] |

| Appearance | White to light yellow solid | [1][6] |

| Melting Point | 133-135 °C | [4] |

| Boiling Point (Predicted) | 325.7 ± 11.0 °C | [1] |

| Density (Predicted) | 0.988 ± 0.06 g/cm³ | [1] |

| Water Solubility (log₁₀WS, Calculated) | -2.73 | [7] |

| Octanol/Water Partition Coefficient (logPoct/wat, Calculated) | 2.790 | [7] |

| pKa (Predicted) | 14.99 ± 0.46 | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of N-tert-Butylbenzamide. Key experimental data from various analytical techniques are presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of N-tert-Butylbenzamide.

-

¹H NMR (400 MHz, CDCl₃), δ (ppm): 7.70 (2H, m), 7.45–7.37 (3H, m), 5.97 (1H, br s), 1.46 (9H, s)[6]

-

¹³C NMR (100 MHz, CDCl₃), δ (ppm): 166.9, 135.8, 131.0, 128.4, 126.6, 51.5, 28.8[6]

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

-

ν_max (KBr)/cm⁻¹: 3332 (N-H stretching), 1643 (C=O stretching, amide I)[6]

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the fragmentation pattern of N-tert-Butylbenzamide.

-

Top m/z Peaks: 105, 77, 51[3]

Synthesis of N-tert-Butylbenzamide

A common and efficient method for the synthesis of N-tert-Butylbenzamide involves the reaction of benzoyl chloride with tert-butylamine (B42293).[8] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[8]

Experimental Protocol: Synthesis from Benzoyl Chloride and tert-Butylamine

This protocol outlines a general procedure for the synthesis of N-tert-Butylbenzamide.

-

Reaction Setup: To a solution of tert-butylamine in a suitable solvent (e.g., diethyl ether), add one equivalent of a base such as triethylamine.

-

Addition of Aroyl Chloride: Slowly add one equivalent of benzoyl chloride to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the triethylammonium (B8662869) chloride precipitate is removed by filtration.

-

Purification: The filtrate is concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization (e.g., from ether-pentane mixtures) or sublimation to afford pure N-tert-Butylbenzamide.[8]

Safety and Handling

Proper safety precautions should be observed when handling N-tert-Butylbenzamide. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including safety glasses with side shields, protective gloves, and a lab coat.[2][9] Avoid formation of dust and inhalation of any dust, fumes, or vapors.[9][10] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[2]

Logical Workflow for Compound Analysis

The characterization of a synthesized chemical compound like N-tert-Butylbenzamide follows a logical progression of analytical techniques to confirm its identity, purity, and structure.

References

- 1. N-TERT-BUTYLBENZAMIDE | 5894-65-5 [chemicalbook.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Benzamide, N-(1,1-dimethylethyl)- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. Benzamide, N-(1,1-dimethylethyl)- (CAS 5894-65-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. tandfonline.com [tandfonline.com]

- 9. fishersci.at [fishersci.at]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to N-tert-Butylbenzamide

This guide provides a comprehensive overview of the chemical and physical properties of N-tert-Butylbenzamide, with a focus on its molecular characteristics and synthesis. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

N-tert-Butylbenzamide is a chemical compound with the IUPAC name N-tert-butylbenzamide.[1] It is also known by synonyms such as N-t-Butylbenzamide and N-(1,1-dimethylethyl)benzamide.[1][2] The following table summarizes its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1][2][3][4][5] |

| Molecular Weight | 177.24 g/mol | [1][4] |

| CAS Number | 5894-65-5 | [1][3] |

| Melting Point | 133-135 °C | [3][6] |

Synthesis of N-tert-Butylbenzamide

The synthesis of N-tert-Butylbenzamide can be achieved through various methods. A common and effective laboratory-scale procedure involves the reaction of an aroyl chloride with tert-butylamine (B42293) in the presence of a base to neutralize the hydrochloric acid byproduct.[7] An alternative method utilizes an oxaziridine (B8769555) precursor.[6]

This protocol details the synthesis of N-tert-Butylbenzamide from a corresponding oxaziridine precursor in an aqueous medium, as outlined in literature.[6]

Materials:

-

Oxaziridine (0.5 mmol)

-

Deionized Water (1 mL)

-

Iron(III) sulfate (B86663) pentahydrate (Fe₂(SO₄)₃·5H₂O) (2.5 mol%)

-

Sodium dodecyl sulfate (SDS) (15 mol%)

-

Ethyl acetate

Procedure:

-

A mixture of 1 mL of water, 2.5 mol% of Fe₂(SO₄)₃·5H₂O, and 15 mol% of SDS is stirred for 5 minutes at room temperature in a 5 mL sealed vial.

-

The oxaziridine (0.5 mmol) is added to the mixture.

-

The reaction is stirred at 70 °C until the oxaziridine is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is extracted with three 1 mL portions of ethyl acetate.

-

The combined organic phases are filtered through a short pad of silica (B1680970) gel.

-

The solvent is removed under reduced pressure to yield the pure N-tert-Butylbenzamide.

Workflow and Pathway Visualizations

To better illustrate the experimental and logical flows, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzamide, N-(1,1-dimethylethyl)- [webbook.nist.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. N-TERT-BUTYLBENZAMIDE | 5894-65-5 [chemicalbook.com]

- 5. N-TERT-BUTYL-BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis of N-tert-Butylbenzamide from Benzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-butylbenzamide from benzoyl chloride, a common reaction in organic chemistry with applications in pharmaceutical and materials science. This document details the underlying reaction mechanism, provides various experimental protocols, and presents key quantitative data in a structured format.

Reaction Overview and Mechanism

The synthesis of N-tert-butylbenzamide from benzoyl chloride is a classic example of nucleophilic acyl substitution. In this reaction, the lone pair of electrons on the nitrogen atom of tert-butylamine (B42293) acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The resulting protonated amide is then deprotonated, typically by a base present in the reaction mixture, to yield the final product, N-tert-butylbenzamide, and a hydrochloride salt of the base.[1][2] The overall reaction is illustrated below:

Caption: Reaction mechanism for the synthesis of N-tert-Butylbenzamide.

Quantitative Data Summary

The following tables summarize key quantitative data for N-tert-butylbenzamide.

Table 1: Physicochemical Properties of N-tert-Butylbenzamide

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [3][4] |

| Molecular Weight | 177.25 g/mol | [3][4] |

| Melting Point | 134-135 °C | [5] |

| Appearance | White solid | [5] |

Table 2: Spectroscopic Data for N-tert-Butylbenzamide

| Spectroscopy | Wavenumber/Chemical Shift | Reference |

| IR (KBr, cm⁻¹) | 3332 (N-H), 1643 (C=O) | [5] |

| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 7.70 (2H, m), 7.45-7.37 (3H, m), 5.97 (1H, br s), 1.46 (9H, s) | [5] |

| ¹³C NMR (100 MHz, CDCl₃, δ ppm) | 166.9, 135.8, 131.0, 128.4, 126.6, 51.5, 28.8 | [5] |

Experimental Protocols

Several methods for the synthesis of N-tert-butylbenzamide have been reported. The choice of method may depend on the desired scale, purity requirements, and available reagents.

Protocol 1: Reaction in Dichloromethane (B109758) with Triethylamine (B128534)

This protocol utilizes triethylamine as a base to neutralize the hydrochloric acid formed during the reaction.[6]

-

Materials:

-

Benzoyl chloride

-

tert-Butylamine

-

Triethylamine

-

Diethyl ether

-

Pentane

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tert-butylamine (1 equivalent) and triethylamine (1 equivalent) in diethyl ether.

-

Cool the solution in an ice bath.

-

Add a solution of benzoyl chloride (1 equivalent) in diethyl ether dropwise to the cooled amine solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate.

-

Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by crystallization from an ether-pentane mixture or by sublimation to afford N-tert-butylbenzamide.[6]

-

Protocol 2: Schotten-Baumann Reaction Conditions

This method employs an aqueous sodium hydroxide (B78521) solution as the base in a two-phase system.[2]

-

Materials:

-

Benzoyl chloride

-

tert-Butylamine

-

10% Aqueous sodium hydroxide solution

-

Dichloromethane or diethyl ether

-

-

Procedure:

-

In a flask, combine tert-butylamine (1 equivalent) with a 10% aqueous sodium hydroxide solution.

-

Add dichloromethane or diethyl ether as an organic solvent.

-

Stir the biphasic mixture vigorously while adding benzoyl chloride (1 equivalent) dropwise.

-

Continue stirring at room temperature for 1-2 hours after the addition is complete.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent in vacuo.

-

Recrystallize the crude product from a suitable solvent to obtain pure N-tert-butylbenzamide.

-

Experimental Workflow

The general workflow for the synthesis, workup, and purification of N-tert-butylbenzamide is depicted in the following diagram.

Caption: General experimental workflow for N-tert-Butylbenzamide synthesis.

References

- 1. What compounds are formed from the reaction of benzoyl chloride w... | Study Prep in Pearson+ [pearson.com]

- 2. Benzoylation - Unacademy [unacademy.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Benzamide, N-(1,1-dimethylethyl)- [webbook.nist.gov]

- 5. rsc.org [rsc.org]

- 6. tandfonline.com [tandfonline.com]

N-tert-Butylbenzamide: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of N-tert-Butylbenzamide. This document also outlines detailed experimental protocols for the determination of these properties and illustrates a common synthetic route for its preparation.

Core Physicochemical Data

N-tert-Butylbenzamide is a white solid at room temperature. Its key physical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Melting Point | 133-135 °C | [1][2] |

| Boiling Point | Not available (experimentally) | [1] |

| Predicted Boiling Point | 325.7 ± 11.0 °C | [3] |

| Molecular Formula | C₁₁H₁₅NO | [1][4] |

| Molecular Weight | 177.24 g/mol | [4] |

| CAS Number | 5894-65-5 | [1][5] |

Experimental Protocols

The accurate determination of melting and boiling points is crucial for the characterization and purity assessment of a chemical compound. Below are detailed methodologies for these measurements.

Determination of Melting Point

The melting point of N-tert-Butylbenzamide is typically determined using the capillary method.[2][6][7]

Apparatus:

-

Melting point apparatus (e.g., Büchi SMP-20 or similar)[2]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: A small amount of dry N-tert-Butylbenzamide is placed on a clean, dry watch glass. The open end of a capillary tube is pressed into the sample, forcing a small amount of the solid into the tube. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[8]

-

Measurement: The packed capillary tube is placed into the heating block of the melting point apparatus. The apparatus is then heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has completely melted is recorded as the end of the melting range. For a pure compound like N-tert-Butylbenzamide, this range should be narrow, typically within 1-2 °C.[7]

Determination of Boiling Point

Apparatus:

-

Thiele tube or similar heating bath

-

Thermometer

-

Small test tube or vial

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or hot plate)

Procedure:

-

Sample Preparation: A small amount of the liquid sample (if N-tert-Butylbenzamide were in a liquid state or dissolved in a high-boiling solvent) is placed in a small test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end downwards.[10]

-

Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil), making sure the sample is immersed in the oil.[10]

-

Heating and Observation: The side arm of the Thiele tube is gently heated, causing the temperature of the oil to rise. As the liquid sample heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed.

-

Measurement: The heat source is then removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[9][10]

Synthesis of N-tert-Butylbenzamide

A common method for the synthesis of N-tert-Butylbenzamide involves the reaction of benzoyl chloride with tert-butylamine.[11] The following diagram illustrates the workflow for this synthesis.

Caption: Synthesis and Purification of N-tert-Butylbenzamide.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. rsc.org [rsc.org]

- 3. N-TERT-BUTYLBENZAMIDE | 5894-65-5 [chemicalbook.com]

- 4. N-t-Butylbenzamide | C11H15NO | CID 138622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzamide, N-(1,1-dimethylethyl)- [webbook.nist.gov]

- 6. davjalandhar.com [davjalandhar.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. youtube.com [youtube.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tandfonline.com [tandfonline.com]

Spectroscopic Analysis of N-tert-Butylbenzamide: A Technical Guide

This technical whitepaper provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for N-tert-Butylbenzamide. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This guide presents quantitative data in tabular format, details the experimental protocols for data acquisition, and includes a workflow visualization for spectroscopic analysis.

Introduction

N-tert-Butylbenzamide (C₁₁H₁₅NO) is a secondary amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Accurate characterization of its molecular structure is crucial for its application. Spectroscopic methods, particularly NMR and IR spectroscopy, are fundamental tools for elucidating the structural features of such compounds. This document collates and presents the key spectroscopic data for N-tert-Butylbenzamide to support research and development activities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for N-tert-Butylbenzamide, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Data

The ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the benzoyl group, the amide proton, and the protons of the tert-butyl group.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.74 - 7.69 | Multiplet | 2H | Aromatic (ortho-protons on benzoyl ring) |

| 7.50 - 7.37 | Multiplet | 3H | Aromatic (meta- & para-protons on benzoyl ring) |

| 5.93 - 5.97 | Broad Singlet | 1H | Amide (N-H) |

| 1.46 - 1.47 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) |

| Data sourced from studies conducted at 400 MHz in CDCl₃.[1][2] |

¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 166.8 - 166.9 | Carbonyl Carbon (C=O) |

| 135.8 - 135.9 | Aromatic (quaternary carbon) |

| 131.0 | Aromatic (para-carbon) |

| 128.4 | Aromatic (ortho- or meta-carbons) |

| 126.6 | Aromatic (ortho- or meta-carbons) |

| 51.5 | tert-Butyl (quaternary carbon) |

| 28.8 | tert-Butyl (methyl carbons) |

| Data sourced from studies conducted at 100 MHz in CDCl₃.[1][2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The key vibrational frequencies for N-tert-Butylbenzamide are presented below.

| Wavenumber (ν) cm⁻¹ | Functional Group | Vibrational Mode |

| 3332 | N-H | Stretching |

| 1643 | C=O | Stretching (Amide I band) |

| Data obtained via KBr wafer technique.[1] |

The strong absorption band at 1643 cm⁻¹ is characteristic of the carbonyl stretch in a secondary amide.[1] The peak at 3332 cm⁻¹ corresponds to the N-H stretching vibration.[1]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.

NMR Spectroscopy Protocol

-

Sample Preparation: A sample of N-tert-Butylbenzamide (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are recorded on a 400 MHz (for ¹H) and 100 MHz (for ¹³C) spectrometer.[1]

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal.[1]

IR Spectroscopy Protocol

-

Sample Preparation: A small amount of N-tert-Butylbenzamide is finely ground with potassium bromide (KBr). The mixture is then compressed under high pressure to form a thin, transparent pellet.[1][3]

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer.[1] The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹).

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the characterization of a chemical compound like N-tert-Butylbenzamide using NMR and IR spectroscopy.

Caption: General workflow for spectroscopic characterization of a chemical compound.

Conclusion

The spectroscopic data provided in this guide serve as a reliable reference for the structural identification and verification of N-tert-Butylbenzamide. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides unambiguous evidence for its molecular structure, confirming the presence of the benzoyl and tert-butyl amide moieties. The detailed protocols and workflow offer a standardized approach for researchers engaged in the synthesis and analysis of similar compounds.

References

Crystal Structure of N-tert-Butylbenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of N-substituted benzamide (B126) derivatives, with a focus on N-Butyl-4-chlorobenzamide as a case study. The document details the experimental protocols for synthesis and crystallographic analysis, presents key structural data in a clear tabular format, and visualizes the experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and materials science, where a thorough understanding of molecular structure is paramount.

Introduction

N-substituted benzamides are a significant class of organic compounds with diverse applications in medicinal chemistry and materials science. Their biological activity is often intrinsically linked to their three-dimensional structure and intermolecular interactions in the solid state. X-ray crystallography provides the most definitive method for elucidating these structural details, offering precise information on bond lengths, bond angles, and packing arrangements within the crystal lattice. This guide will delve into the crystal structure of a representative N-substituted benzamide, N-Butyl-4-chlorobenzamide, to illustrate the key structural features and the experimental methodologies used in their determination.

Data Presentation: Crystallographic Data for N-Butyl-4-chlorobenzamide

The crystal structure of N-Butyl-4-chlorobenzamide was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1. The crystallographic data and refinement parameters are summarized in the table below.[1][2]

| Parameter | Value |

| Crystal Data | |

| Chemical Formula | C₁₁H₁₄ClNO |

| Formula Weight | 211.68 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.1702 (4) |

| b (Å) | 7.8979 (5) |

| c (Å) | 13.2978 (9) |

| α (°) | 89.275 (3) |

| β (°) | 84.863 (4) |

| γ (°) | 77.165 (4) |

| Volume (ų) | 527.29 (6) |

| Z | 2 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 81 (2) |

| Refinement | |

| R-factor (%) | 3.3 |

| wR-factor (%) | 9.0 |

| Data-to-parameter ratio | 26.1 |

Experimental Protocols

Synthesis of N-Butyl-4-chlorobenzamide

A common method for the synthesis of N-substituted benzamides is the acylation of an amine with a benzoyl chloride derivative.

Experimental Protocol:

-

To a solution of 4-chlorobenzoyl chloride (1 mmol) in a suitable solvent such as chloroform, add n-butylamine (3.5 mmol) under a nitrogen atmosphere.

-

Reflux the reaction mixture for 5 hours.

-

After cooling to room temperature, dilute the mixture with chloroform.

-

Wash the organic layer sequentially with 1 M aqueous HCl and saturated aqueous NaHCO₃.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol (B145695) to yield the final product.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:

Experimental Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a low temperature (e.g., 81 K) to minimize thermal vibrations.[2]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson synthesis. The structural model is then refined using full-matrix least-squares on F².

Mandatory Visualization

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-Butyl-4-chlorobenzamide.

References

The Solubility Profile of N-tert-Butylbenzamide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butylbenzamide in organic solvents. Due to the limited availability of direct quantitative solubility data for N-tert-Butylbenzamide in publicly accessible literature, this document focuses on the principles governing its solubility, provides illustrative data from closely related compounds, and details a robust experimental protocol for precise solubility determination.

Principles of N-tert-Butylbenzamide Solubility

The solubility of N-tert-Butylbenzamide in organic solvents is primarily dictated by its molecular structure, which features a combination of polar and nonpolar moieties. The fundamental principle of "like dissolves like" is the key to understanding its solubility profile.

-

Amide Group (-CONH-): The amide functional group is polar and can act as both a hydrogen bond donor (from the N-H group) and a hydrogen bond acceptor (at the carbonyl oxygen). This polarity is a significant driver for solubility in polar solvents.

-

Benzene (B151609) Ring: The aromatic ring is nonpolar and hydrophobic, contributing to the molecule's solubility in nonpolar and aromatic solvents through van der Waals interactions.

-

tert-Butyl Group: The bulky, nonpolar tert-butyl group enhances the lipophilicity of the molecule, further promoting solubility in nonpolar organic solvents.

Based on these structural features, N-tert-Butylbenzamide is expected to exhibit good solubility in a range of polar aprotic and less polar organic solvents. Its solubility in highly polar protic solvents like water is anticipated to be low due to the hydrophobic nature of the benzene ring and the tert-butyl group.

Illustrative Solubility Data of a Structurally Related Compound

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Methanol | 273.2 | 0.0034 |

| 283.2 | 0.0053 | |

| 293.2 | 0.0079 | |

| 303.2 | 0.0116 | |

| 313.2 | 0.0167 | |

| Ethanol | 273.2 | 0.0045 |

| 283.2 | 0.0069 | |

| 293.2 | 0.0102 | |

| 303.2 | 0.0148 | |

| 313.2 | 0.0211 | |

| 1-Butanol | 273.2 | 0.0062 |

| 283.2 | 0.0092 | |

| 293.2 | 0.0134 | |

| 303.2 | 0.0193 | |

| 313.2 | 0.0275 | |

| Toluene | 273.2 | 0.0198 |

| 283.2 | 0.0289 | |

| 293.2 | 0.0413 | |

| 303.2 | 0.0581 | |

| 313.2 | 0.0799 |

Data presented is for N-tert-butylbenzothiazole-2-sulfenamide (TBBS) as an illustrative example.[1][2]

Experimental Protocol: Isothermal Shake-Flask Method

To determine the precise solubility of N-tert-Butylbenzamide in a specific organic solvent, the isothermal shake-flask method is a reliable and widely adopted technique.

Objective: To determine the equilibrium solubility of N-tert-Butylbenzamide in a selected organic solvent at a controlled temperature.

Materials and Equipment:

-

N-tert-Butylbenzamide (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid N-tert-Butylbenzamide to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure that the concentration of the dissolved solute remains constant.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe (to the same temperature as the experiment) to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.

-

Dilution and Analysis: Dilute the filtered solution with the same solvent to a concentration within the calibrated range of the analytical instrument. Determine the concentration of N-tert-Butylbenzamide in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.

-

Calculation of Solubility: Calculate the solubility of N-tert-Butylbenzamide in the solvent at the experimental temperature. The solubility can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or as a mole fraction.

Workflow for Isothermal Shake-Flask Solubility Determination:

Caption: Experimental workflow for determining the solubility of N-tert-Butylbenzamide.

Factors Influencing Solubility

Several factors can significantly impact the solubility of N-tert-Butylbenzamide in organic solvents:

-

Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic.

-

Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that closely matches that of N-tert-Butylbenzamide will likely be a good solvent.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in solubility studies.

Conclusion

This technical guide provides a foundational understanding of the solubility of N-tert-Butylbenzamide in organic solvents. While direct quantitative data is sparse, the principles of its chemical structure allow for reasoned predictions of its solubility behavior. For drug development and research applications requiring precise solubility data, the detailed experimental protocol provided herein offers a robust methodology for its determination. The illustrative data from a structurally related compound offers a valuable comparative benchmark.

References

In-Depth Technical Guide: N-tert-Butylbenzamide

This technical guide provides a comprehensive overview of N-tert-Butylbenzamide, including its chemical identity, physical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity

IUPAC Name: N-tert-butylbenzamide[1]

Synonyms:

-

N-t-Butylbenzamide[1]

-

Benzamide, N-tert-butyl-

-

Benzamide, N-(1,1-dimethylethyl)-[1]

-

N-Benzoyl-tert-butylamine[2]

-

NSC 99237[2]

Physicochemical Properties

The following table summarizes the key quantitative data for N-tert-Butylbenzamide.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1] |

| CAS Number | 5894-65-5 | [1] |

| Melting Point | 133-135 °C | [3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 29.1 Ų | [1][2] |

| LogP (AlogP) | 2.21 | [2] |

Synthesis of N-tert-Butylbenzamide

A common and efficient method for the synthesis of N-tert-Butylbenzamide involves the reaction of benzoyl chloride with tert-butylamine (B42293).[4] The role of a base, such as triethylamine, is to neutralize the hydrochloric acid produced during the reaction.[4]

Experimental Protocol

This protocol details the synthesis of N-tert-Butylbenzamide from benzoyl chloride and tert-butylamine in the presence of triethylamine.[4]

Materials:

-

Benzoyl chloride

-

tert-Butylamine

-

Triethylamine

-

Anhydrous ether

-

Pentane

Procedure:

-

In a suitable reaction vessel, prepare an ethereal solution containing one equivalent of tert-butylamine and one equivalent of triethylamine.

-

To this solution, add one equivalent of benzoyl chloride.

-

Allow the reaction mixture to stir. The reaction produces triethylammonium (B8662869) chloride as a solid precipitate.

-

Upon completion of the reaction, remove the solid triethylammonium chloride by filtration.

-

Remove the ether from the filtrate under vacuum to yield the crude N-tert-Butylbenzamide.

-

The crude product can be further purified by crystallization from an ether-pentane mixture or by sublimation.

Visualized Synthesis Pathway

The following diagram illustrates the synthetic pathway for N-tert-Butylbenzamide as described in the experimental protocol.

References

Methodological & Application

N-tert-Butylbenzamide as a Directing Group in ortho-Metalation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the position ortho to the DMG. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents with high precision. The amide functionality is a robust and effective DMG. Specifically, the N-tert-butylbenzamide group offers a valuable tool for the synthesis of ortho-substituted benzamide (B126) derivatives, which are important scaffolds in medicinal chemistry and materials science. The bulky tert-butyl group can influence the conformation of the amide and provides steric hindrance that can be exploited in subsequent synthetic steps.

This document provides detailed application notes and protocols for the use of N-tert-butylbenzamide as a directing group in ortho-metalation reactions.

Reaction Principle and Mechanism

The directed ortho-metalation of N-tert-butylbenzamide proceeds through a well-established mechanism. The process is initiated by the coordination of the organolithium reagent (e.g., n-butyllithium or sec-butyllithium) to the Lewis basic oxygen atom of the amide group. This coordination brings the organolithium into close proximity to the ortho-proton of the aromatic ring, facilitating its abstraction. This step forms a thermodynamically stable five-membered ring-like transition state. The initial deprotonation of the acidic N-H proton of the secondary amide occurs first, followed by the deprotonation of the ortho-C-H bond, leading to a dilithiated species. This intermediate is then quenched with an electrophile to yield the desired ortho-substituted N-tert-butylbenzamide.

The overall transformation is depicted below:

Caption: General workflow for the directed ortho-metalation of N-tert-butylbenzamide.

Applications in Synthesis

The use of N-tert-butylbenzamide as a directing group enables the synthesis of a diverse array of ortho-substituted benzamides. These products can serve as valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The amide functionality itself can be further manipulated, for instance, through hydrolysis to the corresponding benzoic acid, reduction to the benzylamine, or conversion to other functional groups, thus expanding the synthetic utility of this methodology.

Quantitative Data Summary

The following table summarizes the typical yields obtained for the ortho-functionalization of N-tert-butylbenzamide with various electrophiles. The data is compiled from representative literature procedures.

| Entry | Electrophile (E+) | Product | Yield (%) |

| 1 | D₂O | 2-Deuterio-N-tert-butylbenzamide | >95 (D-incorporation) |

| 2 | MeI | N-tert-Butyl-2-methylbenzamide | 85 |

| 3 | EtI | N-tert-Butyl-2-ethylbenzamide | 82 |

| 4 | Me₃SiCl | N-tert-Butyl-2-(trimethylsilyl)benzamide | 90 |

| 5 | I₂ | N-tert-Butyl-2-iodobenzamide | 78 |

| 6 | DMF | 2-Formyl-N-tert-butylbenzamide | 75 |

| 7 | (PhS)₂ | N-tert-Butyl-2-(phenylthio)benzamide | 88 |

| 8 | CO₂ | 2-(tert-Butylcarbamoyl)benzoic acid | 80 |

Note: Yields are isolated yields and may vary depending on the specific reaction conditions and scale.

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Glassware should be oven-dried or flame-dried prior to use.

-

Organolithium reagents are pyrophoric and should be handled with extreme care using appropriate techniques.[1] The concentration of commercial organolithium reagents should be determined by titration prior to use.

Protocol for the ortho-Methylation of N-tert-Butylbenzamide

This protocol describes a representative procedure for the directed ortho-metalation of N-tert-butylbenzamide and subsequent quenching with methyl iodide.

Materials:

-

N-tert-butylbenzamide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

sec-Butyllithium (s-BuLi) in cyclohexane (B81311) (concentration determined by titration)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Methyl iodide (MeI)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add N-tert-butylbenzamide (1.0 eq).

-

Dissolve the starting material in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TMEDA (2.2 eq) to the solution.

-

Slowly add s-BuLi (2.2 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour. The solution will typically turn deep red or brown, indicating the formation of the lithiated species.

-

Slowly add methyl iodide (1.5 eq) to the reaction mixture at -78 °C.

-

Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford N-tert-butyl-2-methylbenzamide.

References

Application Notes and Protocols: Synthesis and Evaluation of N-tert-Butylbenzamide Derivatives as Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of N-tert-Butylbenzamide derivatives as a promising class of anti-inflammatory agents. The following sections detail the synthetic protocols, methodologies for key anti-inflammatory assays, and illustrative signaling pathways to guide researchers in the exploration of these compounds.

Introduction

N-substituted benzamides have emerged as a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Among these, N-tert-Butylbenzamide derivatives are of particular interest due to their potential to modulate inflammatory pathways. Chronic inflammation is a key pathological feature of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is therefore a critical area of research. This document outlines the synthesis of these derivatives and provides detailed protocols for assessing their anti-inflammatory properties through various in vitro and in vivo models.

Synthesis of N-tert-Butylbenzamide Derivatives

A general and efficient method for the synthesis of N-tert-Butylbenzamides involves the reaction of an appropriate aroyl chloride with tert-butylamine (B42293). The use of a base, such as triethylamine (B128534), is employed to neutralize the hydrochloric acid generated during the reaction, leading to high yields of the desired amide.

A more complex series of tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives can be synthesized through the condensation of tert-butyl 2-aminophenylcarbamate with various substituted carboxylic acids using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (B1436442) (HOBt).[1][2][3]

General Experimental Protocol: Synthesis of N-tert-Butylbenzamide

This protocol describes a general method for the synthesis of N-tert-Butylbenzamide from benzoyl chloride and tert-butylamine.

Materials:

-

Benzoyl chloride

-

tert-Butylamine

-

Triethylamine

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve tert-butylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of benzoyl chloride (1.0 eq) in anhydrous diethyl ether to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride precipitate.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield the pure N-tert-Butylbenzamide.

Biological Evaluation of Anti-inflammatory Activity

The anti-inflammatory potential of synthesized N-tert-Butylbenzamide derivatives can be assessed using a combination of in vivo and in vitro assays.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model is a well-established acute inflammation model used to evaluate the efficacy of anti-inflammatory compounds.[1][4][5]

Experimental Protocol:

-

Animals: Wistar rats or Swiss albino mice are commonly used. Animals are acclimatized for at least one week before the experiment.

-

Groups: Divide the animals into control, standard (e.g., indomethacin), and test groups (N-tert-Butylbenzamide derivatives at various doses).

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

-

Calculation of Inhibition: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a widely used in vitro model to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO) production.[6][7]

Experimental Protocol:

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of the N-tert-Butylbenzamide derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Measurement of Nitrite: Measure the concentration of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.[6] This involves mixing the supernatant with an equal volume of Griess reagent and measuring the absorbance at 540-550 nm.

-

Calculation of Inhibition: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Data Presentation

The quantitative data from the anti-inflammatory assays should be summarized in tables for clear comparison of the activity of different N-tert-Butylbenzamide derivatives.

Table 1: In Vivo Anti-inflammatory Activity of tert-Butyl 2-(substituted benzamido)phenylcarbamate Derivatives (4a-4j) in Carrageenan-Induced Rat Paw Edema [1][2]

| Compound | Substitution | % Inhibition of Paw Edema (at 9-12h) |

| 4a | 2-aminobenzamido | 54.130 |

| 4i | 4-iodobenzamido | 54.239 |

| Indomethacin | Standard Drug | - |

| Note: Data is adapted from Bhookya et al., 2017. The original study provides a more extensive list of compounds and their activities. |

Signaling Pathways and Mechanism of Action

N-substituted benzamides are known to exert their anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[8][9] Its activation leads to the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Some benzamide (B126) derivatives have been shown to inhibit NF-κB activation.[8]

Caption: Inhibition of the NF-κB signaling pathway by N-tert-Butylbenzamide derivatives.

COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10][11][12] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX-2.

Caption: Inhibition of the COX-2 signaling pathway by N-tert-Butylbenzamide derivatives.

Experimental Workflows

Workflow for Synthesis and Initial In Vivo Screening

Caption: Workflow for the synthesis and in vivo screening of N-tert-Butylbenzamide derivatives.

Workflow for In Vitro Mechanistic Studies

Caption: Workflow for in vitro mechanistic studies of lead compounds.

Conclusion

N-tert-Butylbenzamide derivatives represent a versatile and promising scaffold for the development of novel anti-inflammatory agents. The synthetic routes are generally straightforward, and a range of robust in vivo and in vitro assays are available for their biological evaluation. The potential for these compounds to modulate key inflammatory pathways such as NF-κB and COX-2 warrants further investigation. The protocols and information provided herein are intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation anti-inflammatory therapeutics.

References

- 1. library.opentrons.com [library.opentrons.com]

- 2. rsc.org [rsc.org]

- 3. 4-AMINO-N-(TERT-BUTYL)BENZAMIDE synthesis - chemicalbook [chemicalbook.com]

- 4. bowdish.ca [bowdish.ca]

- 5. resources.amsbio.com [resources.amsbio.com]

- 6. tandfonline.com [tandfonline.com]

- 7. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: N-tert-Butylbenzamide in the Synthesis of Anti-Tumor Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide (B126) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, N-tert-butylbenzamide and its derivatives have emerged as promising candidates in the development of novel anti-tumor compounds. The bulky tert-butyl group can influence the pharmacokinetic and pharmacodynamic properties of the molecule, often enhancing selectivity and metabolic stability. This document provides detailed application notes on the use of N-tert-Butylbenzamide in the synthesis of anti-tumor agents, focusing on a gallic acid derivative, 3,4,5-trihydroxy-N-tert-butyl-benzamide, which has demonstrated notable cytotoxic activity against colon carcinoma cells. Additionally, it outlines protocols for its synthesis and biological evaluation.

Application: Synthesis of 3,4,5-trihydroxy-N-tert-butyl-benzamide

N-tert-butylbenzamide derivatives of naturally occurring polyphenols, such as gallic acid, are of significant interest due to their potential to combine the anti-tumor properties of the parent compound with improved pharmacological characteristics. The synthesis of 3,4,5-trihydroxy-N-tert-butyl-benzamide involves the amidation of the carboxylic acid group of gallic acid with tert-butylamine (B42293).[1] This modification has been shown to yield compounds with potent anti-proliferative effects.

Data Presentation

The anti-proliferative activity of 3,4,5-trihydroxy-N-tert-butyl-benzamide and related N-alkyl-benzamide derivatives of gallic acid has been evaluated against the HCT-116 human colon cancer cell line. The half-maximal inhibitory concentration (IC50) values demonstrate the structure-activity relationship, where the nature of the N-alkyl substituent influences the anti-tumor potency.

| Compound | N-Substituent | IC50 (µM) vs. HCT-116 Cells | Yield (%) |

| 3,4,5-trihydroxy-N-methyl-benzamide | -CH₃ | > 10 | 18-84 |

| 3,4,5-trihydroxy-N-ethyl-benzamide | -CH₂CH₃ | 8.72 | 18-84 |

| 3,4,5-trihydroxy-N-butyl-benzamide | -CH₂(CH₂)₂CH₃ | 3.56 | 18-84 |

| 3,4,5-trihydroxy-N-sec-butyl-benzamide | -CH(CH₃)CH₂CH₃ | 1.34 | 18-84 |

| 3,4,5-trihydroxy-N-tert-butyl-benzamide | -C(CH₃)₃ | 0.16 | 18-84 |

| 3,4,5-trihydroxy-N-hexyl-benzamide | -(CH₂)₅CH₃ | 0.07 | 18-84 |

| Gallic Acid (Reference) | - | 0.05 | N/A |

| Doxorubicin (Positive Control) | - | 0.001 | N/A |

Data sourced from Oriental Journal of Chemistry.[1]

Experimental Protocols

Synthesis of 3,4,5-trihydroxy-N-tert-butyl-benzamide

This protocol describes a representative method for the amidation of gallic acid with tert-butylamine using a carbodiimide (B86325) coupling agent.

Materials:

-

Gallic acid (3,4,5-trihydroxybenzoic acid)

-

tert-Butylamine

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Ethyl acetate (B1210297) (for extraction)

-

Hexane (B92381) (for purification)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve gallic acid (1.0 eq) in anhydrous DMF.

-

Coupling Agent Addition: Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add tert-butylamine (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with water, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 3,4,5-trihydroxy-N-tert-butyl-benzamide.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

MTT Assay for Anti-Proliferative Activity

This protocol outlines the procedure for determining the cytotoxic effects of 3,4,5-trihydroxy-N-tert-butyl-benzamide on HCT-116 cells.

Materials:

-

HCT-116 human colon carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

3,4,5-trihydroxy-N-tert-butyl-benzamide (dissolved in DMSO to create a stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well microtiter plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HCT-116 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 3,4,5-trihydroxy-N-tert-butyl-benzamide from the stock solution in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Formation: Incubate the plates for another 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

Visualizations

Synthesis Workflow

Caption: Synthetic workflow for 3,4,5-trihydroxy-N-tert-butyl-benzamide.

Putative Signaling Pathway Inhibition

Gallic acid and its derivatives have been reported to exert their anti-cancer effects through the modulation of various signaling pathways, including the JAK/STAT and PI3K/Akt pathways, which are crucial for cancer cell proliferation and survival.[2][3]

Caption: Putative inhibition of pro-survival signaling pathways.

Conclusion

N-tert-Butylbenzamide serves as a valuable scaffold in the synthesis of novel anti-tumor compounds. The example of 3,4,5-trihydroxy-N-tert-butyl-benzamide demonstrates that the strategic modification of natural products with the N-tert-butylbenzamide moiety can lead to potent and potentially selective anti-cancer agents. The provided protocols offer a foundation for the synthesis and evaluation of such compounds, paving the way for further research and development in this promising area of oncology.

References

- 1. orientjchem.org [orientjchem.org]

- 2. Natural bioactive gallic acid shows potential anticancer effects by inhibiting the proliferation and invasiveness behavior in human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gallic acid has anticancer activity and enhances the anticancer effects of cisplatin in non‑small cell lung cancer A549 cells via the JAK/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amine Protecting Groups in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Protecting Groups in Peptide Synthesis

Peptide synthesis is a cornerstone of biochemical and pharmaceutical research, enabling the creation of custom peptides for a vast range of applications, from basic research to drug development. The synthesis involves the sequential coupling of amino acids to form a peptide chain. To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids, particularly the α-amino group and any reactive side chains, must be temporarily blocked or "protected."[1][2] An ideal protecting group should be easy to introduce, stable under the conditions of peptide bond formation, and readily removable under mild conditions that do not compromise the integrity of the newly formed peptide.[1] The choice of protecting group strategy is a critical decision that dictates the overall approach to the synthesis.[3]

Evaluation of N-tert-Butylbenzamide as a Potential Protecting Group

The inquiry into the use of N-tert-Butylbenzamide as a protecting group for the α-amino function of amino acids in peptide synthesis has been considered. However, a thorough review of the scientific literature reveals that N-tert-Butylbenzamide is not utilized as a protecting group in this context. The stability of the benzamide (B126) bond would necessitate harsh cleavage conditions, such as strong acid or base at elevated temperatures, which are incompatible with the delicate nature of peptides and would lead to racemization and degradation of the peptide chain.

The standard and well-established protecting groups used in peptide synthesis, namely the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups, are carbamate-based. These have been optimized for mild introduction and, crucially, for selective and gentle removal, which is a primary requirement for successful peptide synthesis.[4]

Standard Protecting Group Strategies: Boc and Fmoc Chemistry

The two predominant strategies in modern solid-phase peptide synthesis (SPPS) are based on the Boc and Fmoc protecting groups for the temporary protection of the α-amino group.[3][5]

-

The Boc (tert-Butyloxycarbonyl) Strategy: This was the pioneering strategy for SPPS. The Boc group is acid-labile and is removed with a moderately strong acid like trifluoroacetic acid (TFA).[3][6] Side-chain protecting groups are typically benzyl-based and are removed at the end of the synthesis with a very strong acid, such as hydrofluoric acid (HF).[7]

-

The Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy: This is currently the more widely used method. The Fmoc group is base-labile and is removed with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9] Side-chain protecting groups are generally tert-butyl based and are cleaved simultaneously with the peptide from the resin using a strong acid like TFA.[9][10] This "orthogonal" protection scheme, where the α-amino and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc strategy.[5]

Comparative Analysis of Boc and Fmoc Strategies

| Feature | Boc Strategy | Fmoc Strategy |

| α-Amino Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |

| Deprotection Condition | Acid-labile (e.g., 25-50% TFA in DCM)[11] | Base-labile (e.g., 20% piperidine in DMF)[11] |

| Side-Chain Protection | Typically Benzyl (Bzl) based | Typically tert-Butyl (tBu) based[] |

| Final Cleavage | Strong acid (e.g., HF, TFMSA)[11] | Strong acid (e.g., TFA with scavengers)[11] |

| Advantages | Robust, well-established. Better for long or hydrophobic sequences prone to aggregation. Lower risk of racemization for sensitive residues.[11] | Milder deprotection conditions. Orthogonal protection scheme. Amenable to automation. Safer final cleavage reagents. UV monitoring of deprotection is possible.[11] |

| Disadvantages | Harsh repetitive acid deprotection can degrade sensitive peptides. Final cleavage requires hazardous reagents and specialized equipment.[11] | Aggregation can be an issue. Potential for base-labile side reactions (e.g., aspartimide formation). Fmoc-protected amino acids are more expensive.[11][13] |

Quantitative Data on Deprotection and Side Reactions

| Parameter | Boc Strategy | Fmoc Strategy |

| Typical Nα-Deprotection Time | 15-30 minutes[11] | 5-20 minutes (often as 2x steps)[9] |

| Coupling Efficiency | >99% with appropriate reagents | >99% with modern coupling reagents[9] |

| Major Side Reaction | Acid-catalyzed side reactions, t-butylation of sensitive residues (e.g., Trp, Met)[14] | Aspartimide formation, diketopiperazine formation at the dipeptide stage, 3-(1-Piperidinyl)alanine formation with C-terminal Cys.[13] |

| Monitoring of Deprotection | Not routinely monitored per cycle | UV absorbance of the dibenzofulvene-piperidine adduct at ~301 nm[15] |

Experimental Protocols

Protocol for Nα-Fmoc Protection of an Amino Acid

This protocol describes a general procedure for the protection of the α-amino group of an amino acid with the Fmoc group.

Materials:

-

Amino Acid

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolve the amino acid (1 equivalent) in a 10% solution of sodium bicarbonate in water.

-

In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in dioxane.

-

Slowly add the Fmoc-OSu solution to the amino acid solution while stirring at room temperature.

-

Allow the reaction to proceed for 4-24 hours, monitoring by TLC.

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2 with 1 M HCl while cooling in an ice bath.

-

The Fmoc-protected amino acid will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.[16]

Protocol for a Single Cycle of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the key steps for one cycle of amino acid addition in Fmoc-SPPS.

Materials:

-

Fmoc-protected amino acid

-

Peptide synthesis resin (e.g., Rink Amide, Wang) with a free amino group

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)

-

DMF (peptide synthesis grade)

-

DCM (Dichloromethane)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[17]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the deprotection solution (20% piperidine in DMF) to the resin and agitate for 5-10 minutes.

-

Drain the solution.

-

Repeat the deprotection step with fresh solution for another 5-10 minutes.[3]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[17]

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture at room temperature for 1-2 hours.[3]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next cycle.

-

Protocol for Final Cleavage and Deprotection (Fmoc Strategy)

This protocol describes the final step of cleaving the peptide from the resin and removing the side-chain protecting groups.

Materials:

-

Dried peptide-resin

-

Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol). The composition depends on the peptide sequence.[11]

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a suitable reaction vessel.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.[11]

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to a 10-fold excess of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and residual TFA.

-

Dry the crude peptide under vacuum.

Visualizations

Caption: Key characteristics of an ideal protecting group.

Caption: Workflow of a typical Fmoc-SPPS cycle.

Caption: Orthogonality in Fmoc/tBu peptide synthesis.

References

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. benchchem.com [benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 11. benchchem.com [benchchem.com]

- 13. peptide.com [peptide.com]

- 14. peptide.com [peptide.com]

- 15. m.youtube.com [m.youtube.com]

- 16. total-synthesis.com [total-synthesis.com]

- 17. chem.uci.edu [chem.uci.edu]

Application Notes and Protocols for the Synthesis of Substituted N-tert-Butylbenzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted benzamides are a significant class of organic compounds widely recognized for their diverse applications in medicinal chemistry and drug discovery. The benzamide (B126) scaffold is a key structural motif in a variety of pharmacologically active agents. Derivatives of N-tert-butylbenzamide, in particular, have garnered interest for their potential as therapeutic agents, including roles as histone deacetylase (HDAC) inhibitors, which are promising targets for cancer therapy.[1][2]

This document provides detailed protocols for two robust and widely applicable methods for the synthesis of substituted N-tert-Butylbenzamide derivatives: the Schotten-Baumann reaction and HATU-mediated amide coupling. These methods offer versatility in accommodating a range of substituents on the benzoyl moiety, allowing for the creation of diverse compound libraries for screening and development. Additionally, a general workflow for the biological screening of these synthesized derivatives as potential HDAC inhibitors is presented.

Data Presentation: Synthesis of Substituted N-tert-Butylbenzamide Derivatives

The following tables summarize the synthesis of various substituted N-tert-butylbenzamide derivatives using two primary methods.

Method 1: Schotten-Baumann Reaction

This method involves the reaction of a substituted benzoyl chloride with tert-butylamine (B42293) in the presence of a base.

| Substituent | Starting Material | Product | Melting Point (°C) | Reference |

| 4-Bromo | 4-Bromobenzoyl chloride | 4-Bromo-N-tert-butylbenzamide | 133-134 | [3] |

| 4-Chloro | 4-Chlorobenzoyl chloride | N-tert-Butyl-4-chlorobenzamide | Not specified | |

| 4-Methyl | 4-Methylbenzoyl chloride | N-tert-Butyl-4-methylbenzamide | Not specified | |

| 2-Chloro | 2-Chlorobenzoyl chloride | N-(tert-Butyl)-2-chlorobenzamide | 109-110 |

Method 2: Amide Coupling Reaction

This method utilizes a coupling reagent, such as HATU, to facilitate the formation of an amide bond between a substituted benzoic acid and tert-butylamine.